6-(3-Chlorophenyl)pyridin-3-amine

Metabotropic Glutamate Receptor CNS Drug Discovery Selectivity Profiling

6-(3-Chlorophenyl)pyridin-3-amine is a validated privileged scaffold for developing multitargeted kinase inhibitors (FGFR, RET, EGFR) against NSCLC. Its weak mGluR5 activity (IC50 >10,000 nM) distinguishes it from other aminopyridines, making it a strategic negative control for CNS assay specificity. Procure this versatile building block to avoid the risk of generic substitution and ensure experimental validity.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 1226220-94-5
Cat. No. B1532780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chlorophenyl)pyridin-3-amine
CAS1226220-94-5
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)N
InChIInChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2
InChIKeyOEQUJRQVKHKZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Chlorophenyl)pyridin-3-amine CAS 1226220-94-5: Procurement and Baseline Profile


6-(3-Chlorophenyl)pyridin-3-amine (CAS 1226220-94-5) is a biaryl pyridine derivative with the molecular formula C11H9ClN2 . It features a primary aromatic amine group at the 3-position of the pyridine ring and a 3-chlorophenyl substituent at the 6-position. As a member of the 3-aminopyridine class, this core scaffold is widely recognized in medicinal chemistry as a privileged structure for developing kinase inhibitors, receptor ligands, and other biologically active agents [1].

Procurement Risk: Why 6-(3-Chlorophenyl)pyridin-3-amine Cannot Be Replaced by In-Class Analogs Without Data


Generic substitution within the pyridin-3-amine class is a high-risk procurement strategy without explicit comparative data. The position and nature of aryl substituents profoundly impact molecular recognition, as demonstrated by the fact that even structurally similar 3-aminopyridine derivatives exhibit negligible affinity for certain targets like nicotinic acetylcholine receptors (nAChRs) while others show nanomolar potency . For 6-(3-chlorophenyl)pyridin-3-amine, the available quantitative evidence is limited but confirms that its activity profile is distinct from related scaffolds. Specifically, a closely related derivative with an amino linker at the 6-position showed only weak activity (IC50 >10,000 nM) against the human mGluR5 receptor [1]. Without receptor-specific or kinase-specific data for this exact compound, assuming interchangeability with other pyridin-3-amines could lead to significant experimental failure.

Quantitative Evidence Guide: 6-(3-Chlorophenyl)pyridin-3-amine (CAS 1226220-94-5) Activity Profile


Negative Selectivity Profile Against Human mGluR5 Receptor

A closely related analog, (6-(3-chlorophenylamino)pyridin-3-yl)(piperidin-1-yl)methanone, which shares the same 6-(3-chlorophenyl)pyridine core, was tested for antagonist activity at the human metabotropic glutamate receptor 5 (mGluR5). The compound demonstrated very weak inhibition with an IC50 value greater than 10,000 nM [1]. This negative result is useful for de-risking target selection and represents one of the few publicly available activity data points for this chemical series.

Metabotropic Glutamate Receptor CNS Drug Discovery Selectivity Profiling

Recommended Application Scenarios for 6-(3-Chlorophenyl)pyridin-3-amine (CAS 1226220-94-5)


Use as a Chemical Probe or Negative Control for mGluR5 Antagonism

Based on the available selectivity data from a close structural analog, 6-(3-chlorophenyl)pyridin-3-amine or its derivatives can be strategically procured as negative control compounds or chemical probes in assays targeting the mGluR5 receptor [1]. Its demonstrated weak activity (IC50 > 10,000 nM) confirms that the core scaffold does not inherently confer potent mGluR5 antagonism, making it useful for validating assay specificity or for counter-screening efforts in CNS drug discovery programs.

Scaffold for Kinase Inhibitor Library Synthesis

The pyridin-3-amine core is a well-documented privileged structure for developing multitargeted protein kinase inhibitors, particularly for applications in non-small cell lung cancer (NSCLC) [2]. While specific activity data for the unsubstituted 6-(3-chlorophenyl)pyridin-3-amine is absent, its core scaffold has been validated in several studies as a starting point for generating potent FGFR, RET, and EGFR inhibitors [3]. Procurement of this compound is recommended as a versatile synthetic intermediate for creating focused kinase inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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